molecular formula C15H14N2O4 B3335956 2-[(2-methoxyphenyl)carbamoylamino]benzoic Acid CAS No. 1566-86-5

2-[(2-methoxyphenyl)carbamoylamino]benzoic Acid

Cat. No.: B3335956
CAS No.: 1566-86-5
M. Wt: 286.28 g/mol
InChI Key: XSASBPLXMONVEH-UHFFFAOYSA-N
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Description

2-[(2-methoxyphenyl)carbamoylamino]benzoic acid is an organic compound with the molecular formula C15H14N2O4. It is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyphenyl)carbamoylamino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-aminobenzoic acid+2-methoxyphenyl isocyanate2-[(2-methoxyphenyl)carbamoylamino]benzoic acid\text{2-aminobenzoic acid} + \text{2-methoxyphenyl isocyanate} \rightarrow \text{this compound} 2-aminobenzoic acid+2-methoxyphenyl isocyanate→2-[(2-methoxyphenyl)carbamoylamino]benzoic acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyphenyl)carbamoylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(2-methoxyphenyl)carbamoylamino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenyl)carbamoylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzoic acid: A precursor in the synthesis of 2-[(2-methoxyphenyl)carbamoylamino]benzoic acid.

    2-methoxyphenyl isocyanate: Another precursor used in the synthesis.

    Benzoic acid derivatives: Compounds with similar structures and chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-[(2-methoxyphenyl)carbamoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-13-9-5-4-8-12(13)17-15(20)16-11-7-3-2-6-10(11)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSASBPLXMONVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393901
Record name Benzoic acid, 2-[[[(2-methoxyphenyl)amino]carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566-86-5
Record name Benzoic acid, 2-[[[(2-methoxyphenyl)amino]carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(O-ANISYL)-3-(2-CARBOXYPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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